T16Ainh-A01 is a small molecule identified as a potent and selective inhibitor of the transmembrane protein 16A (TMEM16A), also known as anoctamin 1 (ANO1) []. This protein functions as a calcium-activated chloride channel (CaCC) and plays crucial roles in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability []. T16Ainh-A01 emerged from a high-throughput screening of over 100,000 compounds, aiming to discover novel CaCC inhibitors [].
T16Ainh-A01 belongs to the aminophenylthiazole chemical class and exhibits a high affinity for TMEM16A, effectively blocking its chloride current with an IC50 of approximately 1 μM []. Its selectivity for TMEM16A over other CaCCs and ion channels makes it a valuable tool for investigating the physiological and pathological roles of TMEM16A [].
a) Competitive Binding: T16Ainh-A01 may compete with calcium ions for a common binding site on the intracellular side of the TMEM16A channel []. This competition could hinder calcium-dependent conformational changes required for channel activation, thereby reducing chloride conductance.
b) Electrostatic Repulsion: T16Ainh-A01 might interact with negatively charged residues near the intracellular entrance of the TMEM16A channel pore []. This interaction could create electrostatic repulsion, impeding chloride ion permeation and reducing channel current.
The efficacy of T16Ainh-A01 in blocking TMEM16A activity has been shown to be influenced by intracellular calcium concentration ([Ca2+]i). Higher [Ca2+]i levels tend to diminish the potency of T16Ainh-A01, possibly by enhancing the competitive binding of calcium ions or altering the electrostatic interactions within the channel pore [].
a) Airway Smooth Muscle Tone: In airway smooth muscle cells, T16Ainh-A01 effectively relaxed contractions induced by acetylcholine and leukotriene D4, suggesting a role for TMEM16A in bronchoconstriction []. This finding highlights the potential of TMEM16A inhibitors as therapeutic agents for asthma and other obstructive airway diseases.
b) Vascular Tone and Hypertension: T16Ainh-A01 has shown potent vasorelaxant activity by inhibiting TMEM16A-mediated chloride currents in vascular smooth muscle cells [, ]. This suggests that TMEM16A contributes to vascular tone regulation and identifies TMEM16A inhibitors as potential therapeutic targets for hypertension.
c) Gastrointestinal Motility: T16Ainh-A01 significantly reduced the frequency of pacemaker potentials in colonic interstitial cells of Cajal (ICC), specialized cells crucial for gastrointestinal motility []. This finding implies a role for TMEM16A in regulating intestinal rhythmicity and suggests potential therapeutic applications for motility disorders.
d) Pain Signaling: T16Ainh-A01 inhibited capsaicin-induced pain-related behaviors in mice, indicating a role for TMEM16A in pain signaling pathways []. This highlights the potential of TMEM16A inhibitors as analgesics for treating chronic pain conditions.
e) Cancer Cell Proliferation and Invasion: T16Ainh-A01 has demonstrated inhibitory effects on the proliferation, migration, and invasion of various cancer cell lines, including lung cancer, breast cancer, and anaplastic thyroid carcinoma cells [, , ]. These findings suggest a potential role for TMEM16A in tumor progression and highlight its potential as a target for anticancer therapies.
- Embryo implantation and decidualization []- Mucin secretion in airway epithelium []- Estrogen production in ovarian granulosa cells []- Melatonin secretion in pineal glands []- Respiratory syncytial virus infection []- Diabetic erectile dysfunction []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9